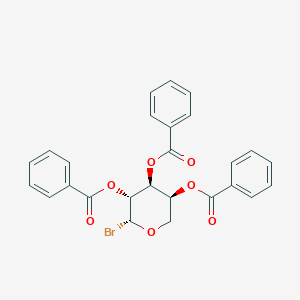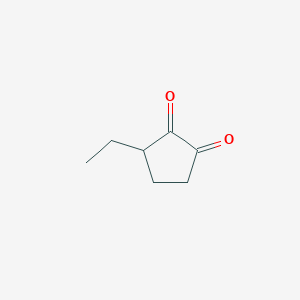
Dicerium dizirconium heptaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicerium dizirconium heptaoxide, also known as DZO, is a ceramic material that has recently gained attention in scientific research due to its unique properties. DZO is a compound of two rare earth elements, cerium, and zirconium, and is widely used in various fields of research, including optics, electronics, and catalysis.
Wirkmechanismus
The mechanism of action of Dicerium dizirconium heptaoxide in various applications is still under investigation. In optics, Dicerium dizirconium heptaoxide acts as a high refractive index material, causing light to bend more sharply than other materials. In electronics, Dicerium dizirconium heptaoxide acts as a dielectric material, storing and releasing electrical charge. In catalysis, Dicerium dizirconium heptaoxide acts as a support material, providing a high surface area for the catalyst to react on.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dicerium dizirconium heptaoxide are still under investigation. However, studies have shown that Dicerium dizirconium heptaoxide is biocompatible and non-toxic, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dicerium dizirconium heptaoxide in lab experiments include its high stability, high surface area, and low toxicity. However, the limitations of using Dicerium dizirconium heptaoxide include its high cost, difficulty in synthesis, and limited availability.
Zukünftige Richtungen
The future directions for research on Dicerium dizirconium heptaoxide include its potential applications in biomedical engineering, energy storage, and environmental remediation. In biomedical engineering, Dicerium dizirconium heptaoxide can be used as a coating material for implants and drug delivery systems. In energy storage, Dicerium dizirconium heptaoxide can be used as a dielectric material for high-capacity capacitors and batteries. In environmental remediation, Dicerium dizirconium heptaoxide can be used as a catalyst support material for air and water pollution control.
Conclusion:
Dicerium dizirconium heptaoxide is a unique ceramic material that has gained attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dicerium dizirconium heptaoxide is needed to fully understand its potential applications in various fields of research.
Synthesemethoden
The synthesis of Dicerium dizirconium heptaoxide involves the reaction between cerium nitrate and zirconium nitrate in the presence of a suitable solvent. The reaction is carried out at high temperatures, typically above 600°C, to obtain the desired product. The resulting Dicerium dizirconium heptaoxide powder is then purified and processed to obtain the desired particle size and morphology.
Wissenschaftliche Forschungsanwendungen
Dicerium dizirconium heptaoxide has been extensively studied for its applications in various fields of research. In the field of optics, Dicerium dizirconium heptaoxide is used as a coating material for optical lenses and mirrors due to its high refractive index and low absorption coefficient. In electronics, Dicerium dizirconium heptaoxide has been used as a dielectric material for thin-film transistors and capacitors due to its high dielectric constant and low leakage current. In catalysis, Dicerium dizirconium heptaoxide has been used as a catalyst support material for various reactions, including CO oxidation, NOx reduction, and hydrocarbon cracking.
Eigenschaften
CAS-Nummer |
12157-80-1 |
|---|---|
Produktname |
Dicerium dizirconium heptaoxide |
Molekularformel |
Ce2O7Zr2+2 |
Molekulargewicht |
574.68 g/mol |
IUPAC-Name |
cerium(3+);oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Ce.7O.2Zr/q2*+3;7*-2;2*+4 |
InChI-Schlüssel |
FSFHDWHQJKXOHH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Ce+3].[Ce+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Ce+3].[Ce+3] |
Andere CAS-Nummern |
12157-80-1 |
Synonyme |
dicerium dizirconium heptaoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




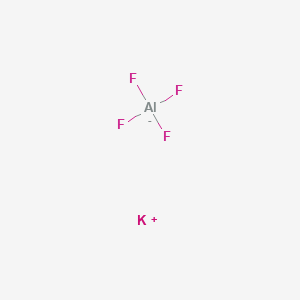
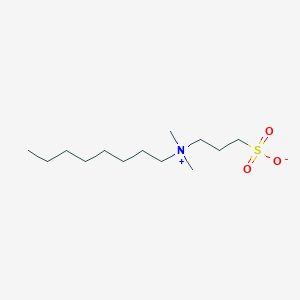
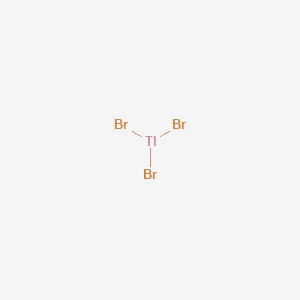
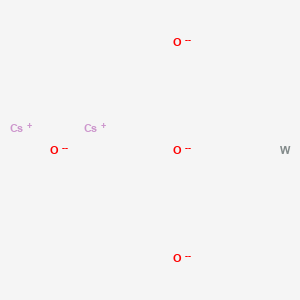
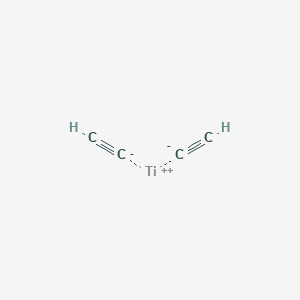

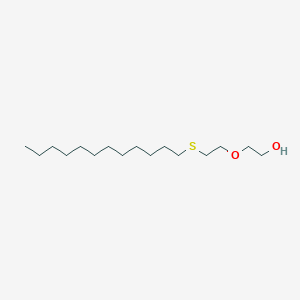
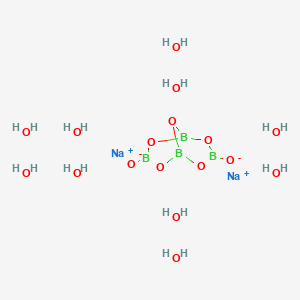
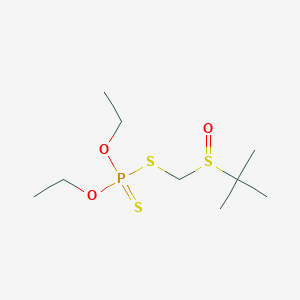
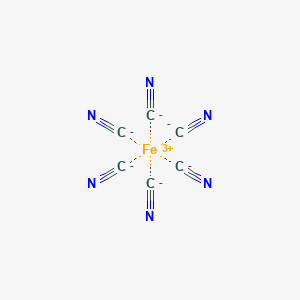
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
